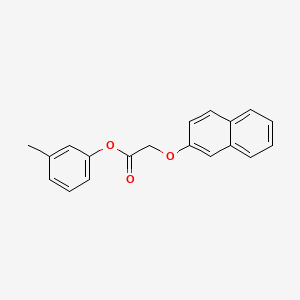

3-methylphenyl (2-naphthyloxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylphenyl (2-naphthyloxy)acetate is a chemical compound that may be involved in various organic reactions and possess unique physical and chemical properties. The interest in such molecules lies in their complex molecular structure and potential applications in materials science, organic synthesis, and possibly pharmacology, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate involves characterization techniques such as XRD, FT-IR, UV–Vis, and NMR, utilizing density functional theory (DFT) for theoretical computations (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure is often analyzed using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. The study of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, for example, detailed its crystal structure and spectroscopic features, highlighting the importance of N—H⋯O hydrogen bonds in the molecular conformation (Yaman et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to a variety of products depending on the reactants and conditions. Photocyclization reactions, for instance, have been explored for synthesizing benzoheterocycles from related acetoacetates (Sasaki et al., 1982). Additionally, catalyzed reactions offer pathways to diverse derivatives, as seen in the ammonium acetate-catalyzed synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives (You et al., 2013).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the material's behavior and potential applications. The molecular and crystal structure studies of compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insight into their stability and reactivity (Kaur et al., 2012).

Chemical Properties Analysis

Chemical properties are determined by the compound's reactivity with other chemicals, its acidity or basicity, and its behavior under different conditions. Research on substituted 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acid has explored radical pairs, ion pairs, and electron transfer processes to understand their chemical behavior (Decosta & Pincock, 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of 2-naphthyloxy derivatives, including compounds structurally related to 3-methylphenyl (2-naphthyloxy)acetate. These compounds have shown significant antiamnesic activity in pharmacological studies, suggesting their potential in memory enhancement and neuroprotective therapies. The study conducted by Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, which demonstrated dose-dependent antiamnesic effects, with some compounds exhibiting potency comparable to piracetam, a known nootropic agent (Piplani et al., 2004).

Experimental and Theoretical Studies

In a combined experimental and theoretical study, Gültekin et al. (2020) investigated the properties of a compound similar to 3-methylphenyl (2-naphthyloxy)acetate, focusing on its molecular and chemical characteristics. The study utilized techniques like XRD, FT-IR, UV-VIS, and NMR, along with theoretical computations like DFT, to understand the compound's chemical behavior, including its electrophilic and nucleophilic nature. Such studies contribute to our knowledge of the compound's potential applications in various scientific fields, including material science and organic chemistry (Gültekin et al., 2020).

Photocyclization and Benzoheterocycles Synthesis

Sasaki et al. (1982) explored the photocyclization of compounds related to 3-methylphenyl (2-naphthyloxy)acetate, leading to the synthesis of benzoheterocycles. This research provides insights into the chemical reactions and mechanisms involved in forming complex organic structures, which are valuable in developing new organic compounds and materials (Sasaki et al., 1982).

Nanocatalysis and Green Chemistry

Research by Safari and Zarnegar (2014) on the use of ionic liquid-modified magnetic nanoparticles as nanocatalysts highlights the application of 3-methylphenyl (2-naphthyloxy)acetate-related compounds in green chemistry. Their work demonstrates the efficiency of these nanocatalysts in synthesizing 1-amidoalkyl-2-naphthols, emphasizing the importance of such compounds in developing sustainable and environmentally friendly chemical processes (Safari & Zarnegar, 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methylphenyl) 2-naphthalen-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-14-5-4-8-18(11-14)22-19(20)13-21-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCICOYULZRULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl (naphthalen-2-yloxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)